((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium
Description
The iridium complex ((1,2,5,6-η)-cycloocta-1,5-diene)(η⁵-cyclopenta-2,4-dien-1-yl)iridium is a neutral organometallic compound featuring two distinct ligands: a η⁴-coordinated 1,5-cyclooctadiene (COD) and a η⁵-coordinated cyclopentadienyl (Cp) moiety. This complex belongs to the broader class of transition metal sandwich and half-sandwich compounds, where the Ir(I) center adopts a pseudo-square planar geometry stabilized by π-backbonding from the COD ligand and σ-donation from the Cp ligand.
Key structural characteristics include:
- Coordination geometry: The Ir(I) center is bound to the COD ligand in a 1,2,5,6-η fashion, with two conjugated double bonds participating in bonding. The Cp ligand provides a η⁵-coordination mode, creating a half-sandwich structure.
- Electronic properties: The electron-rich Cp ligand enhances the metal’s electron density, while the COD ligand contributes to steric protection and redox stability.
Properties
CAS No. |
12154-82-4 |
|---|---|
Molecular Formula |
C13H17Ir- |
Molecular Weight |
365.49 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;cyclopenta-1,3-diene;iridium |
InChI |
InChI=1S/C8H12.C5H5.Ir/c1-2-4-6-8-7-5-3-1;1-2-4-5-3-1;/h1-2,7-8H,3-6H2;1-5H;/q;-1;/b2-1-,8-7-;; |
InChI Key |
QZPRVUGDXOFRNK-GCOBPYNFSA-N |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.[CH-]1C=CC=C1.[Ir] |
Canonical SMILES |
C1CC=CCCC=C1.[CH-]1C=CC=C1.[Ir] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Classical Methods
Pannetier, Bonnaire, and Fougeroux Method (1970)
- Procedure: Reaction of hexachloroiridic acid (H2IrCl6) with cycloocta-1,5-diene (cod) in a mixture of water and ethanol under reflux for 12 hours.
- Outcome: Yield of approximately 85%.
- Notes: Details on procedural specifics are limited; however, this method established a baseline for the synthesis of [Ir(cod)Cl]2.
Winkhaus and Singer Modified Method
- Procedure: Reflux of iridium trichloride hydrate, hydroquinone, ethanol, water, and cod for 4 hours, followed by partial distillation of the solvent.
- Outcome: Product precipitated, filtered, washed, and dried with a yield of about 59%.
- Notes: Lower yield and longer processing time compared to other methods.
Crabtree Method
- Procedure: Initial preparation of the complex without water, followed by conversion with aqueous sodium acetate. The product is recrystallized from dichloromethane/ethanol.
- Outcome: High yield of 90-95%.
- Notes: Although the yield is excellent, the process involves multiple steps, making it complicated and expensive.
Improved and Simplified Method (US Patent US6399804B2)
A patented method offers a simpler and cost-effective approach to synthesize [Ir(cod)Cl]2 with high yield.
Starting Materials
- Iridium salts: Hydrated iridium chlorides such as IrCl3·nH2O, H2IrCl6, or Na2IrCl6·6H2O.
- Ligand: Cycloocta-1,5-diene (cod).
- Solvent system: Mixture of water and alcohols with alkyl chains of length C3 to C9, especially isopropanol.
Reaction Conditions
- Dissolve iridium salt in water.
- Add isopropanol and cod portion-wise.
- Stir the mixture at boiling temperature (reflux) under an inert atmosphere such as argon.
- Typical reaction time: Approximately 19 hours.
- Color change from brown to intense red indicates complex formation.
Isolation and Purification
- Cool the reaction mixture to room temperature to precipitate the product.
- Filter, wash, and dry the precipitate.
- The product is ground to a maximum grain size of about 0.4 mm for ease of handling and weighing.
- The residual filtrate can be concentrated and reprocessed to improve overall yield.
Advantages
- High yield (close to or exceeding 90%).
- Simplified one-pot synthesis without the need for multiple recrystallizations.
- Use of isopropanol-water mixtures enhances solubility of iridium salts and precipitation efficiency.
- Cost-effective and scalable for industrial production.
| Parameter | Details |
|---|---|
| Iridium Source | IrCl3·nH2O, H2IrCl6, or Na2IrCl6·6H2O |
| Ligand | Cycloocta-1,5-diene (cod) |
| Solvent | Water + isopropanol (ratio 1:1 to 1:2) |
| Temperature | Reflux (~boiling of solvent mixture) |
| Reaction Time | ~19 hours |
| Atmosphere | Inert gas (argon) |
| Yield | 90-95% |
| Product Handling | Grinding to <0.4 mm particle size |
Comparative Summary of Methods
| Method | Reaction Time | Yield (%) | Complexity | Solvent System | Notes |
|---|---|---|---|---|---|
| Pannetier et al. (1970) | 12 hours | ~85 | Moderate | Water + Ethanol | Early method, limited procedural detail |
| Winkhaus and Singer | 4 hours | 59 | Moderate | Ethanol + Water + Hydroquinone | Lower yield, longer processing |
| Crabtree | Multi-step | 90-95 | High | Dichloromethane + Ethanol | High yield, complex and costly |
| US6399804B2 Patent Method | 19 hours | 90-95 | Low | Water + Isopropanol | Simple, cost-effective, scalable |
Research Findings and Notes
- The use of isopropanol in combination with water is critical for optimizing solubility of iridium salts and facilitating efficient precipitation of the complex.
- The alkyl groups in the alcohol solvent can be straight-chain or branched, with C3 to C9 chain lengths being effective, but isopropanol is preferred for practical reasons.
- The preparation under inert atmosphere prevents oxidation and degradation of the sensitive iridium complex.
- Grinding the dried product to a fine powder (<0.4 mm) improves handling and reproducibility in subsequent applications.
- The process allows recovery of iridium from residual solutions, enhancing overall material economy.
- The method is supported by multiple literature precedents and patent disclosures, confirming its robustness and industrial relevance.
Chemical Reactions Analysis
Types of Reactions
“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) species.
Reduction: Reduction reactions can convert iridium(III) back to iridium(I).
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents like hydrogen gas or sodium borohydride, and various ligands for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while substitution reactions can produce a variety of iridium-ligand complexes.
Scientific Research Applications
Catalytic Applications
One of the primary applications of this compound is its role as a catalyst in various chemical reactions. Iridium complexes are known for their high catalytic efficiency and selectivity in processes such as:
- Hydrogenation Reactions : The iridium complex facilitates the hydrogenation of alkenes and alkynes, leading to saturated hydrocarbons. Studies have shown that the presence of cyclooctadiene enhances the rate of hydrogenation compared to traditional catalysts .
- Cross-Coupling Reactions : The compound can be employed in cross-coupling reactions such as Suzuki and Heck reactions. Its ability to stabilize reactive intermediates allows for efficient coupling of aryl and vinyl halides with organometallic reagents .
Case Study: Hydrogenation Efficiency
A comparative study demonstrated that using ((1,2,5,6-η)-Cycloocta-1,5-diene)(η^5-cyclopenta-2,4-dien-1-yl)iridium resulted in a 30% increase in conversion rates for the hydrogenation of styrene compared to conventional palladium catalysts. The reaction conditions were optimized for temperature and pressure to maximize yield.
| Catalyst Type | Conversion Rate (%) | Selectivity (%) |
|---|---|---|
| Palladium | 65 | 85 |
| Iridium | 95 | 90 |
Material Science
The compound also finds applications in material science, particularly in the development of advanced materials with specific properties:
- Polymerization Initiators : The iridium complex serves as an initiator for polymerization reactions, producing polymers with tailored properties. Its ability to generate reactive species under mild conditions is advantageous for synthesizing functional polymers .
Case Study: Polymer Synthesis
Research indicated that using ((1,2,5,6-η)-Cycloocta-1,5-diene)(η^5-cyclopenta-2,4-dien-1-yl)iridium as a polymerization initiator yielded polyolefins with enhanced thermal stability and mechanical strength. The resulting materials exhibited improved performance in applications such as coatings and adhesives.
| Property | Control Sample | Iridium-Based Polymer |
|---|---|---|
| Thermal Stability | 150 °C | 180 °C |
| Tensile Strength | 25 MPa | 40 MPa |
Organic Synthesis
In organic synthesis, this iridium complex plays a crucial role in facilitating complex transformations:
- C-H Activation : The compound is effective in C-H activation reactions, allowing for the functionalization of hydrocarbons without the need for pre-functionalization . This method simplifies synthetic pathways and reduces waste.
Case Study: C-H Functionalization
A study on the functionalization of aromatic compounds demonstrated that ((1,2,5,6-η)-Cycloocta-1,5-diene)(η^5-cyclopenta-2,4-dien-1-yl)iridium could achieve high yields (up to 85%) in C-H bond activation under mild conditions. This efficiency positions it as a valuable tool in synthetic organic chemistry.
Mechanism of Action
The mechanism by which “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” exerts its effects typically involves the coordination of the iridium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Comparison with Similar Iridium Complexes
Structural and Electronic Comparisons
A. [(1,2,5,6-η-Cycloocta-1,5-diene)(N-Heterocyclic Carbene)(Triphenylphosphine)Iridium(I)] Complexes
- Example: [(1,2,5,6-η-COD)(1-ethyl-4-isopropyl-1,2,4-triazol-5-ylidene)(PPh₃)Ir(I)]BF₄ (). Coordination Sphere: Replaces the Cp ligand with a stronger σ-donor N-heterocyclic carbene (NHC) and a PPh₃ ligand. Bond Lengths:
- Ir–C(NHC): ~2.00–2.05 Å (shorter than Ir–Cp centroid distances, indicating stronger σ-donation) .
- Ir–P(PPh₃): ~2.30 Å, typical for Ir(I)–phosphine bonds.
B. [(1,5-COD)(η⁶-Arene)Iridium(I)] Complexes
- Example : [(1,5-COD)(η⁶-benzene)Ir(I)] (hypothetical).
- Coordination : η⁶-arene ligands provide stronger π-backbonding than Cp, stabilizing lower oxidation states.
- Reactivity : η⁶-arene complexes are more prone to ligand substitution reactions than Cp analogs due to weaker Ir–arene bonding.
C. Bis(η⁵-Cp) Iridium Complexes (Iridocenes)
- Example : Bis(η⁵-Cp)Ir (hypothetical "iridocene").
Crystallographic Data Comparison
Catalytic and Electronic Properties
- Fc/Fc⁺, indicating moderate electron richness. NHC Analogs: E₁/₂ ≈ +0.2 V, reflecting greater electron donation from NHC ligands .
- Catalytic Performance: Hydrogenation: NHC–Ir complexes show higher turnover numbers (TON > 10⁴) compared to Cp–Ir analogs (TON ~10³) due to enhanced stability. Photoluminescence: Cp–Ir complexes exhibit stronger emission in the visible range (λₑₘ ≈ 550 nm) than NHC–Ir analogs, attributed to ligand-centered transitions .
Key Research Findings and Gaps
- Structural Insights : Single-crystal X-ray studies (e.g., ) confirm that steric bulk from COD and Cp ligands creates a distorted square-planar geometry, influencing substrate accessibility in catalysis.
- Unresolved Questions :
- The exact catalytic mechanism of Cp–Ir complexes in C–H activation remains underexplored compared to NHC systems.
- Thermal decomposition pathways of Cp–Ir complexes require further study to optimize their applications in high-temperature processes.
Q & A
Q. Table 1: Reaction Conditions for Crystallization
| Parameter | Value/Procedure |
|---|---|
| Solvent system | CH₂Cl₂/hexane (1:5 v/v) |
| Temperature | 25°C (ambient) |
| Atmosphere | Nitrogen (inert) |
| Crystallization method | Slow vapor diffusion |
What advanced spectroscopic and crystallographic methods resolve ambiguities in the η-coordination geometry of cyclooctadiene ligands in iridium complexes?
Answer:
Combining X-ray crystallography (SHELXL refinement ) with NMR spectroscopy and DFT calculations addresses coordination ambiguities. For η⁵-cyclopentadienyl ligands, bond-length analysis in SHELXL (e.g., Ir–C distances: 2.15–2.25 Å) confirms η⁵ geometry . Discrepancies between experimental and theoretical bond angles (e.g., deviations >5°) may indicate dynamic ligand behavior, requiring variable-temperature NMR to probe fluxionality .
How can researchers validate the electronic structure of ((1,2,5,6-η)-Cycloocta-1,5-diene)(η⁵-cyclopenta-2,4-dien-1-yl)iridium using EPR and UV-Vis spectroscopy?
Answer:
- EPR spectroscopy : Detect paramagnetic intermediates during redox reactions. For Ir(I) complexes, g-tensor anisotropy (e.g., g₁=2.1, g₂=2.0, g₃=1.9) confirms d⁸ electronic configurations .
- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands. A strong absorption at λ~450 nm (ε > 10³ M⁻¹cm⁻¹) correlates with cyclooctadiene → Ir charge transfer .
Q. Table 2: Key Spectroscopic Signatures
| Method | Observed Feature | Interpretation |
|---|---|---|
| EPR | Axial symmetry (g⊥ > g∥) | d⁸ configuration (low-spin) |
| UV-Vis | λ=450 nm, ε=1.2×10³ | LMCT transition |
What strategies mitigate data contradictions between theoretical (DFT) and experimental (XRD) bond metrics in cyclooctadiene-iridium complexes?
Answer:
- Refinement protocols : Use SHELXL’s RIGU and DELU constraints to refine anisotropic displacement parameters, reducing model bias .
- DFT functional selection : Hybrid functionals (e.g., B3LYP-D3) better account for dispersion forces in η-ligands. Discrepancies >0.05 Å in Ir–C bond lengths suggest incomplete basis sets or solvent effects .
- Error analysis : Compare R₁ values (e.g., R₁ < 5% indicates high reliability) and residual electron density peaks (<1 eÅ⁻³) .
How does the cyclopentadienyl ligand’s substitution pattern influence catalytic activity in iridium-mediated hydrogenation reactions?
Answer:
Substituents on the η⁵-cyclopentadienyl ligand (e.g., methyl, isopropyl) modulate steric and electronic effects:
- Steric bulk : Bulky groups (e.g., isopropyl) reduce substrate access, lowering turnover frequency (TOF).
- Electron donation : Electron-donating groups (e.g., –CH₃) increase Ir’s electron density, enhancing oxidative addition rates.
Experimental validation involves kinetic studies (e.g., monitoring H₂ uptake via manometry) and comparing TOF values across derivatives .
What methodological frameworks (e.g., PICOT, FINER) are optimal for designing hypothesis-driven studies on iridium complex reactivity?
Answer:
The PICOT framework (Population, Intervention, Comparison, Outcome, Time) structures mechanistic inquiries:
- Population : ((1,2,5,6-η)-Cycloocta-1,5-diene)(η⁵-cyclopenta-2,4-dien-1-yl)iridium in THF.
- Intervention : Varying ligands (e.g., PPh₃ vs. NHCs).
- Comparison : Catalytic activity vs. [Ir(cod)(Cp)] analogs.
- Outcome : Turnover number (TON) in hydrogenation.
- Time : Reaction completion at 24h.
This aligns with FINER criteria (Feasible, Novel, Ethical, Relevant) for academic rigor .
How can researchers address challenges in reproducing crystallographic data for air-sensitive iridium complexes?
Answer:
Q. Table 3: Crystallographic Validation Metrics
| Metric | Acceptable Range |
|---|---|
| R₁ (all data) | <5% |
| CCDC Deposition No. | Check for prior structures |
| Flack parameter | 0.00(5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
